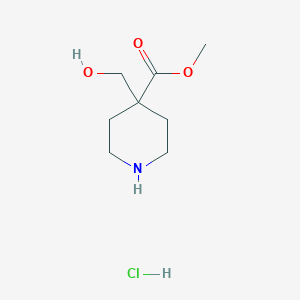

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride

Description

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a hydroxymethyl substituent at the 4-position of the piperidine ring and a methyl ester group. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical development. Its hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility compared to non-hydroxylated analogs .

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

methyl 4-(hydroxymethyl)piperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-7(11)8(6-10)2-4-9-5-3-8;/h9-10H,2-6H2,1H3;1H |

InChI Key |

BXSJNLAPQOOGHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCNCC1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The preparation of methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride generally involves:

- Starting from a piperidine or pyridine derivative.

- Introduction of the carboxylate ester group at the 4-position of the piperidine ring.

- Installation or transformation of the hydroxymethyl group at the 4-position.

- Formation of the hydrochloride salt to improve stability and handling.

Preparation via Oxidation and Catalytic Reduction of 4-Picoline Derivatives

One well-documented method involves the synthesis of a related ester hydrochloride, 4-methylpiperidine-2-carboxylate hydrochloride, which shares structural similarity and provides insight into preparation steps applicable to this compound.

- Catalytic Oxidation: 4-Picoline-2-carboxylic acid ethyl ester is oxidized using phospho-molybdic acid catalyst and hydrogen peroxide to form an oxynitride intermediate.

- Solvent Extraction and Recrystallization: The oxynitride is extracted with dichloromethane and recrystallized from petrol ether/ethyl acetate.

- Catalytic Reduction: The oxynitride intermediate is reduced in methanol using anhydrous formic acid ammonium and 10% palladium on charcoal catalyst under mild temperature (0-50 °C) and normal pressure to yield the piperidine ester hydrochloride.

- Final Workup: The reaction mixture is filtered to remove catalyst, concentrated, extracted, and acidified with hydrochloric acid to precipitate the hydrochloride salt, which is recrystallized from ethanol/ethyl acetate to obtain a pure white solid.

Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation | 0-80 °C, 4-8 h, phospho-molybdic acid, H2O2 | Not specified | Formation of oxynitride intermediate |

| Reduction | 0-50 °C, 1-20 h, Pd/C, formic acid ammonium | 78 | Mild conditions, normal pressure |

| Workup & Recrystallization | Acidification with HCl, ethanol/ethyl acetate | - | White solid hydrochloride salt |

This method emphasizes mild catalytic conditions and efficient purification steps to achieve high purity and good yield. Although this example is for the 2-carboxylate derivative, similar catalytic hydrogenation and acidification steps can be adapted for the 4-carboxylate hydroxymethyl derivative.

Synthesis via Hydroxymethylation of Protected Piperidine Derivatives

Another approach involves the selective hydroxymethylation at the 4-position of piperidine derivatives, often requiring protection of the amine group to avoid side reactions.

- Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) or carbamate groups.

- Deprotonation and Hydroxymethylation: The protected piperidine is treated with strong bases such as lithium diisopropylamide (LDA) to deprotonate the 4-position, followed by reaction with paraformaldehyde to introduce the hydroxymethyl group.

- Quenching and Workup: The reaction is quenched with ammonium hydroxide/ammonium chloride buffer to stabilize the hydroxymethylated product.

- Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in methylene chloride) to yield the free amine.

- Esterification: The carboxylate ester group can be introduced by benzoylation or other esterification methods, depending on the desired substitution pattern.

This method allows for precise functionalization at the 4-position and is suitable for introducing hydrophilic groups like hydroxymethyl, which is critical for the target compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Protection | Boc2O, triethylamine | N-Boc protected piperidine |

| Deprotonation | LDA, low temperature | Formation of carbanion at C-4 |

| Hydroxymethylation | Paraformaldehyde, ammonium hydroxide buffer | Introduction of hydroxymethyl |

| Deprotection | 10% TFA in methylene chloride | Free amine obtained |

| Esterification | Benzoyl chloride or methyl ester formation | Esterified hydroxymethyl piperidine |

This approach is supported by detailed NMR and MS characterization confirming the substitution pattern.

Preparation from 4-Piperidone and Subsequent Functionalization

A practical industrial method involves the preparation of 4-piperidone hydrochloride hydrate, which serves as a versatile intermediate for further functionalization to the target compound.

Process Summary:

- Formation of 4,4-Dimethoxypiperidine: N-Carbethoxy-4-piperidone is reacted with methanol and trimethyl orthoformate in the presence of p-toluenesulfonic acid catalyst to form 4,4-dimethoxypiperidine.

- Hydrolysis and Workup: The reaction mixture is treated with aqueous potassium hydroxide to hydrolyze intermediates, followed by distillation to isolate 4,4-dimethoxypiperidine.

- Conversion to 4-Piperidone Hydrochloride Hydrate: 4,4-Dimethoxypiperidine is reacted with concentrated hydrochloric acid at controlled temperature to yield 4-piperidone hydrochloride hydrate.

- Further Functionalization: The 4-piperidone hydrochloride can then be subjected to hydroxymethylation and esterification to afford this compound.

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| 4,4-Dimethoxypiperidine | N-Carbethoxy-4-piperidone, MeOH, TMOF, PTSA catalyst | 82.9% yield, 99.05% purity |

| Hydrochloride formation | 30% HCl, 10-75 °C, 4 h | Not specified |

This method is scalable and suitable for industrial production, providing high purity intermediates for downstream synthesis.

Research Findings and Analytical Data

- Catalytic hydrogenation steps using palladium on charcoal with formic acid ammonium as the hydrogen source provide mild reaction conditions and good yields (~78%) for piperidine ester hydrochlorides.

- Hydroxymethylation via LDA and paraformaldehyde is effective for selective functionalization at the 4-position of piperidines, enabling introduction of hydrophilic groups critical for biological activity.

- Purification techniques such as recrystallization from ethanol/ethyl acetate and solvent extraction are essential to achieve high purity crystalline hydrochloride salts suitable for pharmaceutical applications.

- Analytical characterization includes TLC monitoring, GC analysis for reaction completion, and NMR/MS for structural confirmation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic oxidation + reduction | 4-Picoline-2-carboxylic acid ester | Phospho-molybdic acid, H2O2, Pd/C, formic acid ammonium | Mild conditions, good yield (78%) | Specific to 2-carboxylate esters |

| Hydroxymethylation of protected piperidine | N-Boc-piperidine derivatives | LDA, paraformaldehyde, TFA for deprotection | Selective C4 functionalization | Requires protection/deprotection |

| Industrial 4-piperidone route | N-Carbethoxy-4-piperidone | MeOH, TMOF, PTSA, KOH, HCl | Scalable, high purity intermediates | Multi-step, requires distillation |

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for further derivatization.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| 1 M NaOH, H₂O/THF, 50°C, 1 h | 4-(Hydroxymethyl)piperidine-4-carboxylic acid | 91% | |

| HCl (4 M), H₂O/CH₃CN, 50°C, 1 h | Deprotected piperidine intermediate | 95% |

Hydrolysis is often followed by amidation. For example, coupling with 2-isopropyl-1H-benzimidazole-4-carboxylic acid using chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (CTFH) in water/THF yields bioactive amides .

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl group participates in Mitsunobu reactions and SN2 substitutions to form ethers or esters.

Example Reactions:

These reactions highlight the utility of the hydroxymethyl group in forming C–O bonds with aromatic electrophiles under mild conditions .

Amide and Urea Formation

The primary amine (after ester hydrolysis) reacts with acyl chlorides or isocyanates to form amides/ureas.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | 4-Chlorobenzoyl chloride, THF, 70°C | 4-(4-Chlorobenzamido)piperidine | 74% | |

| Ureation | Triphosgene, toluene, 120°C | 4-(Carbamoyloxymethyl)piperidine | 74% |

Ring-Opening and Cyclization Reactions

The piperidine ring can undergo ring-opening under strong acidic conditions or participate in cycloadditions. For example:

-

Treatment with H₂SO₄/AcOH at 90°C opens the ring to form linear amines .

-

Cyclization with α-picoline-borane in TPGS-750-M/water forms bicyclic derivatives .

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits enhanced solubility in polar solvents. Neutralization with NaOH releases the free base, altering its reactivity in nucleophilic substitutions .

Key Data Tables:

| Reaction Type | Typical Reagents | Applications |

|---|---|---|

| Ester Hydrolysis | NaOH/HCl, H₂O/THF | Carboxylic acid intermediates for APIs |

| Mitsunobu Reaction | DIAD, PPh₃ | Ether synthesis for kinase inhibitors |

| Acylation | Acyl chlorides, base | Bioactive amides (e.g., PKB inhibitors) |

Table 2. Physicochemical Properties Influencing Reactivity

| Property | Value | Impact on Reactions |

|---|---|---|

| pKa (amine) | ~10.5 (estimated) | Facilitates salt formation in acidic media |

| LogP | 1.2 (calculated) | Moderate solubility in organic solvents |

Scientific Research Applications

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride is a chemical compound featuring a piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, as well as a hydroxymethyl group and a carboxylate group. It has a molecular weight of 209.67 g/mol. Due to its structural features, it may serve as a lead compound for developing new drugs targeting neurological disorders or other potential biological activities.

Scientific Research Applications

This compound has potential applications in various fields:

- Pharmaceuticals It can be a lead compound for developing drugs for neurological disorders.

- Agrochemicals It can be used in the synthesis of new agrochemicals.

- Material Science It can be used in the synthesis of new materials.

- Research It can be used as a research tool.

Potential Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities. Its structural similarity to other biologically active piperidine derivatives suggests potential pharmacological effects:

- Further research is needed to elucidate its full biological profile and therapeutic potential.

- Initial findings suggest that it may interact with specific biological targets. Further studies are necessary to confirm these interactions and assess their implications for therapeutic use.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | C₇H₁₃NO₂·HCl | 195.65 | Simple methyl ester; no hydroxymethyl group |

| Ethyl piperidine-4-carboxylate hydrochloride | 147636-76-8 | C₈H₁₅NO₂·HCl | 209.67 | Ethyl ester; increased lipophilicity |

| 4-Methylpiperidine-4-carboxylic acid hydrochloride | 919354-20-4 | C₇H₁₃NO₂·HCl | 195.65 | Carboxylic acid; higher acidity |

| Ethyl 4-methylpiperidine-4-carboxylate hydrochloride | 225240-71-1 | C₉H₁₇NO₂·HCl | 207.70 | Methyl substituent on piperidine ring |

| Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride | 1779974-06-9 | C₇H₁₀F₂NO₂·HCl | 209.62 | Fluorine substituents; enhanced metabolic stability |

Key Observations :

- Hydroxymethyl vs.

- Ester vs. Carboxylic Acid : The carboxylic acid analog (CAS 919354-20-4) exhibits higher acidity (pKa ~2–3) and lower solubility in organic solvents compared to ester derivatives .

- Fluorinated Derivatives : Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride (CAS 1779974-06-9) demonstrates greater metabolic stability due to fluorine’s electron-withdrawing effects, a property absent in the hydroxymethyl variant .

Physicochemical and Toxicological Properties

- Solubility: The hydroxymethyl group likely improves water solubility compared to non-polar analogs like ethyl 4-methylpiperidine-4-carboxylate hydrochloride .

- Stability : Esters without hydroxyl groups (e.g., methyl piperidine-4-carboxylate hydrochloride) are more resistant to hydrolysis than the hydroxymethyl variant, which may degrade under acidic/basic conditions .

- Toxicity: Limited data are available, but acute toxicity for piperidine derivatives is generally low (LD₅₀ > 500 mg/kg in rodents). Substituents like fluorine (CAS 1779974-06-9) may reduce toxicity via metabolic stabilization .

Biological Activity

Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride is a compound characterized by its unique structural features, including a piperidine ring, a hydroxymethyl group, and a carboxylate group. These functional groups contribute to its potential biological activities and pharmacological applications. This article reviews the biological activity of this compound based on existing literature, highlighting key findings, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHClNO

- Molecular Weight : 209.67 g/mol

- Structural Features :

- Piperidine Ring : A six-membered saturated heterocycle with one nitrogen atom.

- Hydroxymethyl Group : Enhances solubility and potential interactions with biological targets.

- Carboxylate Group : May play a role in receptor binding and enzyme interactions.

Preliminary studies suggest that this compound may interact with specific biological targets, influencing various biochemical pathways. Its mechanism of action is likely related to its ability to modulate enzyme activity and receptor binding:

- Enzyme Interactions : The compound is hypothesized to bind to active sites of enzymes, potentially altering their activity.

- Receptor Binding : Similar compounds have demonstrated receptor affinity, suggesting that this compound may also exhibit similar properties.

Biological Activities

The biological activities of this compound are still under investigation. However, several studies indicate potential pharmacological effects:

- Antiviral Activity : Some piperidine derivatives have shown antiviral properties, particularly against HIV-1. While specific data for this compound is limited, its structural similarities to other active compounds suggest potential efficacy in this area .

- Neuropharmacological Effects : The compound's structural features align it with known neuroactive agents, suggesting possible applications in treating neurological disorders.

- Antiproliferative Effects : Related compounds have exhibited antiproliferative activity against various cancer cell lines. For instance, benzoylpiperidine derivatives have shown significant inhibition of cancer cell growth, indicating that this compound may possess similar properties .

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with piperidine derivatives:

- A study on piperidine carboxamide derivatives indicated promising antiviral activity against HIV-1 with IC₅₀ values around 25 nM .

- Research on benzoylpiperidine derivatives revealed potent MAGL inhibition with IC₅₀ values in the low nanomolar range (e.g., 80 nM), showcasing the potential for developing similar compounds for therapeutic use .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Methyl 4-(2-methoxyethyl)piperidine-4-carboxylate hydrochloride | Methoxyethyl substitution | Enzyme interactions, receptor binding |

| Benzoylpiperidine | Benzoyl group | Antiproliferative activity in cancer cells |

| Piperidine-4-carboxamide derivatives | Carboxamide group | Antiviral activity against HIV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.